(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate
CAS No.:
Cat. No.: VC18006631
Molecular Formula: C8H6BrF3O4S
Molecular Weight: 335.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF3O4S |
|---|---|
| Molecular Weight | 335.10 g/mol |
| IUPAC Name | (4-bromo-3-methoxyphenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(2-3-6(7)9)16-17(13,14)8(10,11)12/h2-4H,1H3 |
| Standard InChI Key | IIMJUQOCPHBGTP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate is systematically named (4-bromo-3-methoxyphenyl) trifluoromethanesulfonate under IUPAC guidelines . Its SMILES notation, COC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)Br, encodes the spatial arrangement of substituents: a methoxy group (-OCH₃) at position 3, a bromine atom at position 4, and a triflate group (-OSO₂CF₃) at position 1 of the phenyl ring . The triflate group’s strong electron-withdrawing nature arises from the inductive effect of the three fluorine atoms, rendering the sulfur center highly electrophilic .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrF₃O₄S | |
| Molecular Weight | 335.10 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 3 |
Synthesis and Optimization
Conventional Synthesis Pathways
The synthesis typically involves trifluoromethanesulfonylation of a phenolic precursor. For example, 4-bromo-3-methoxyphenol reacts with trifluoromethanesulfonic anhydride (Tf₂O) or triflic acid (TfOH) in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution at the hydroxyl group, displacing the triflate anion .
Advanced Methodologies
Recent advancements leverage palladium-catalyzed cross-coupling to introduce the triflate group. In one protocol, aryl bromides are converted to triflates using Pd₂(dba)₃ and BrettPhos ligands, with trifluoromethanesulfonic acid as the triflate source . This method achieves yields exceeding 80% under mild conditions (60–100°C, 12–24 h) .
Table 2: Comparative Synthesis Conditions
| Method | Reagents/Catalysts | Yield | Temperature | Time |
|---|---|---|---|---|
| Triflic Anhydride | Tf₂O, pyridine | 75–85% | 0–25°C | 2–4 h |
| Palladium-Catalyzed | Pd₂(dba)₃, BrettPhos, TfOH | 80–90% | 60–100°C | 12–24 h |
Applications in Organic Synthesis
Role in Cross-Coupling Reactions
The triflate group’s superior leaving ability facilitates Suzuki-Miyaura, Negishi, and Stille couplings. For instance, in a palladium-catalyzed coupling with arylboronic acids, (4-bromo-3-methoxyphenyl) trifluoromethanesulfonate undergoes selective substitution at the triflate site, preserving the bromine for subsequent functionalization . This sequential reactivity is critical for constructing polyfunctional aromatics.
Participation in Nucleophilic Aromatic Substitution
The electron-deficient aryl triflate reacts efficiently with nucleophiles such as amines, alkoxides, and thiols. In a recent study, treatment with sodium thiophenolate (PhSNa) in DMF at 80°C replaced the triflate with a thioether group in 92% yield . This transformation underscores its versatility in introducing sulfur-containing motifs.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.65 (d, J = 8.8 Hz, 1H, H-6), 7.32 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.18 (d, J = 2.4 Hz, 1H, H-2), 3.92 (s, 3H, OCH₃) .
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¹³C NMR (CDCl₃, 100 MHz): Peaks at δ 153.2 (C-OCH₃), 134.5 (C-Br), 129.8 (C-SO₂CF₃), 121.4 (CF₃), 56.1 (OCH₃) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, attributed to cleavage of the triflate group. This thermal profile necessitates cautious handling in high-temperature reactions.
Comparison with Analogous Compounds
(4-Chloro-3-methoxyphenyl) Trifluoromethanesulfonate
Replacing bromine with chlorine reduces molecular weight (319.54 g/mol) and slightly decreases XLogP3 (3.1 vs. 3.3) . The chlorine analog shows similar reactivity in cross-coupling but lower stability under basic conditions .
(4-Bromo-3-ethoxyphenyl) Trifluoromethanesulfonate
Ethoxy substitution increases hydrophobicity (XLogP3 = 3.8) and steric bulk, slowing nucleophilic substitution rates by 15–20% compared to the methoxy derivative .
Future Directions and Research Opportunities
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Catalyst Development: Designing chiral Pd complexes to enable asymmetric cross-couplings with this substrate.
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Green Chemistry: Exploring mechanochemical or photochemical synthesis to reduce solvent waste .
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Biological Profiling: High-throughput screening against kinase targets or microbial panels to identify lead compounds.
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